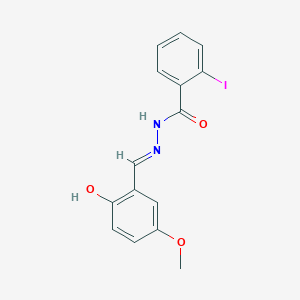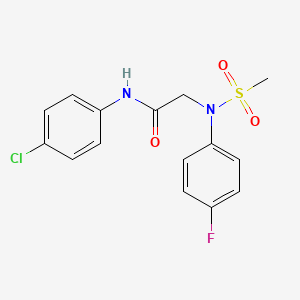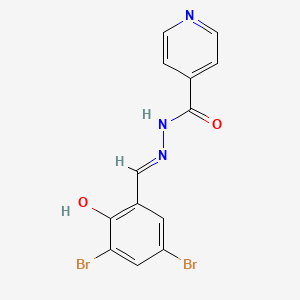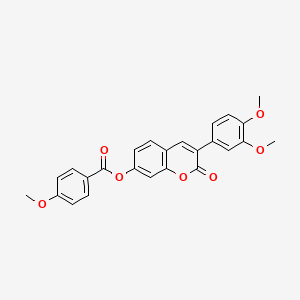![molecular formula C23H22N2O2 B6120801 2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B6120801.png)
2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole is a benzimidazole derivative that has been widely studied for its potential therapeutic applications. This compound has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole is not fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. It has also been reported to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole has a variety of biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. It has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole has been shown to inhibit the replication of hepatitis C virus and human immunodeficiency virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole in lab experiments is its ability to exhibit multiple biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been reported to have low toxicity, making it a potentially safe therapeutic agent. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research of 2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole. One direction is to further investigate the mechanism of action of this compound and identify its molecular targets. Another direction is to explore the potential therapeutic applications of this compound in other diseases, such as autoimmune diseases and neurological disorders. Additionally, future studies could focus on developing new synthetic methods for this compound to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole involves the reaction of 4-methylphenol with 2-phenoxyethylamine to form the intermediate, 2-(4-methylphenoxy)ethylamine. This intermediate is then reacted with o-phenylenediamine to form the final product, 2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole. The synthesis of this compound has been reported in the literature using different methods, including microwave-assisted synthesis, ultrasound-assisted synthesis, and conventional heating.
Aplicaciones Científicas De Investigación
2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole has been studied for its potential therapeutic applications in various diseases. This compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been reported to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole has been shown to have anti-viral activity against hepatitis C virus and human immunodeficiency virus.
Propiedades
IUPAC Name |
2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-18-11-13-20(14-12-18)27-17-23-24-21-9-5-6-10-22(21)25(23)15-16-26-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWCZHOWAOXEET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dibromo-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6120718.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(2,3-dihydro-1H-inden-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B6120724.png)
![1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6120745.png)
![2-[benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride](/img/structure/B6120749.png)
![4-[2-(3-methoxybenzyl)-4-morpholinyl]-6-methyl-2-pyrimidinamine](/img/structure/B6120754.png)

![6-oxo-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6120793.png)


![2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6120814.png)

![2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone](/img/structure/B6120823.png)
![(5-chloro-2-methoxyphenyl){1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinyl}methanone](/img/structure/B6120830.png)
![{[5-(2-fluorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B6120834.png)